molecular formula C12H10N4O2 B7785376 9-(4-methoxyphenyl)-3H-purin-6-one

9-(4-methoxyphenyl)-3H-purin-6-one

Cat. No.: B7785376
M. Wt: 242.23 g/mol
InChI Key: XEXCKNIENQDFRI-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-3H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound is characterized by a purine ring substituted with a 4-methoxyphenyl group at the 9-position and a keto group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-3H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine core and the 4-methoxyphenyl group.

    Coupling Reaction: The 4-methoxyphenyl group is introduced to the purine core through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Oxidation: The keto group at the 6-position is introduced through an oxidation reaction, using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Compounds with additional keto or carboxyl groups.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

9-(4-methoxyphenyl)-3H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-3H-purin-6-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    9-(4-hydroxyphenyl)-3H-purin-6-one: Similar structure but with a hydroxy group instead of a methoxy group.

    9-(4-chlorophenyl)-3H-purin-6-one: Contains a chlorine atom instead of a methoxy group.

    9-(4-nitrophenyl)-3H-purin-6-one: Features a nitro group in place of the methoxy group.

Uniqueness

9-(4-methoxyphenyl)-3H-purin-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially alter its interaction with biological targets compared to its analogs.

Properties

IUPAC Name

9-(4-methoxyphenyl)-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXCKNIENQDFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C=NC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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